molecular formula C18H15NO5S B8255950 Ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate

Ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate

Cat. No.: B8255950
M. Wt: 357.4 g/mol
InChI Key: GEJQBHWBFGHOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate is a synthetic organic compound that belongs to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate typically involves the reaction of indole derivatives with benzenesulfonyl chloride and ethyl oxalyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The indole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs). The benzenesulfonyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-indole-3-carboxylate: Another indole derivative with similar structural features but different functional groups.

    N-arylsulfonyl-3-acetylindole: Contains a sulfonyl group and an acetyl group, showing different reactivity and biological activity.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

Ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate is unique due to the presence of both the benzenesulfonyl and oxoacetate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-2-24-18(21)17(20)15-12-19(16-11-7-6-10-14(15)16)25(22,23)13-8-4-3-5-9-13/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJQBHWBFGHOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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